2-Methoxycyclohexan-1-ol

Catalog No.
S1905309
CAS No.
2979-24-0
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxycyclohexan-1-ol

CAS Number

2979-24-0

Product Name

2-Methoxycyclohexan-1-ol

IUPAC Name

2-methoxycyclohexan-1-ol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3

InChI Key

DCQQZLGQRIVCNH-UHFFFAOYSA-N

SMILES

COC1CCCCC1O

Canonical SMILES

COC1CCCCC1O
  • Proteomics research

    2-Methoxycyclohexan-1-ol finds use in the field of proteomics, the study of proteins. Specifically, it can be utilized in protein precipitation protocols. One study describes its use in the depletion of abundant proteins from complex biological samples to improve the detection of low-abundance proteins through mass spectrometry .

  • Organic synthesis

    Due to its functional groups (a hydroxyl group and a methoxy group), 2-Methoxycyclohexan-1-ol can serve as a building block in organic synthesis. Its cyclic structure and reactive groups allow it to participate in various chemical reactions for the creation of more complex molecules .

  • Reference standard

2-Methoxycyclohexan-1-ol is an organic compound with the molecular formula C₇H₁₄O₂. It features a cyclohexane ring substituted with a methoxy group (-OCH₃) and a hydroxyl group (-OH) at the first carbon. This compound is characterized by its unique structure, which contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both the methoxy and hydroxyl groups influences its reactivity and solubility, making it a versatile building block in organic chemistry .

Typical of alcohols and ethers. Notable reactions include:

  • Dehydration: Under acidic conditions, 2-methoxycyclohexan-1-ol can lose a water molecule to form an alkene. This reaction is facilitated by strong acids, leading to the formation of methoxycyclohexene .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters. This reaction typically requires an acid catalyst and involves the elimination of water .
  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles in certain conditions, allowing for the synthesis of various derivatives .

Several methods exist for synthesizing 2-methoxycyclohexan-1-ol:

  • Alkylation of Cyclohexanol: Cyclohexanol can be reacted with methyl iodide in the presence of a base to yield 2-methoxycyclohexan-1-ol.
  • Reduction of Ketones: Starting from 2-methoxycyclohexanone, reduction using lithium aluminum hydride or sodium borohydride can produce the corresponding alcohol.
  • Direct Methoxylation: Methanol can be used directly in a methoxylation reaction under suitable catalytic conditions to introduce the methoxy group onto cyclohexanol .

2-Methoxycyclohexan-1-ol has several applications across different fields:

  • Pharmaceuticals: Its unique structure allows for the development of enantiomerically pure compounds essential in drug formulation.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various reactions due to its functional groups.
  • Flavoring Agents: The compound may also find use in the fragrance and flavor industries due to its pleasant odor profile .

Interaction studies involving 2-methoxycyclohexan-1-ol have focused on its reactivity with other chemical species. For instance, it has been studied for its interactions with nucleophiles and electrophiles, providing insights into its potential as a reagent in organic synthesis. Furthermore, preliminary studies suggest that it may interact with specific biological receptors or enzymes, indicating possible therapeutic uses .

Several compounds share structural similarities with 2-methoxycyclohexan-1-ol. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-MethylcyclohexanolC₇H₁₄OLacks a methoxy group; used as a solvent and intermediate.
CyclohexanolC₆H₁₂OSimple alcohol; serves as a solvent and starting material for synthesis.
2-EthoxycyclohexanolC₈H₁₈OContains an ethoxy group instead of methoxy; used similarly in organic reactions.
4-MethoxyphenolC₇H₈O₂Aromatic compound; exhibits antioxidant properties; used in pharmaceuticals.

The uniqueness of 2-methoxycyclohexan-1-ol lies in its combination of cyclic structure and dual functional groups (methoxy and hydroxyl), which enhances its reactivity compared to other similar compounds. This structural feature allows it to participate in diverse

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7429-40-5
7429-41-6
2979-24-0

General Manufacturing Information

Cyclohexanol, 2-methoxy-: INACTIVE

Dates

Modify: 2023-08-16

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